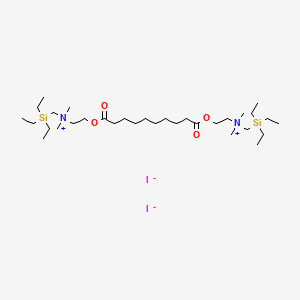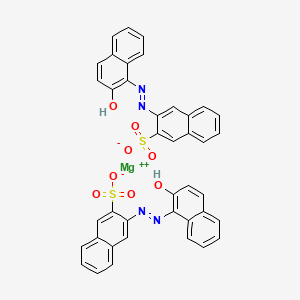
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused to a piperazine moiety, which is further connected to a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide typically involves the reaction of 1,3-benzodioxole with piperazine and a carboxylating agent. One common method includes the use of a palladium-catalyzed amination reaction, where the benzodioxole is first brominated using N-bromosuccinimide (NBS) and then coupled with piperazine in the presence of a palladium catalyst and a base such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring.
Major Products Formed
Oxidation: Quinone derivatives of the benzodioxole ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide exerts its effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound shares a similar benzodioxole and piperazine structure but includes a thieno[3,2-d]pyrimidin-4-yl group, which imparts different biological activities.
N-(1,3-benzodioxol-5-yl)-4-piperidinamine dihydrochloride: Another related compound with a piperidinamine moiety instead of a carboxamide group.
Uniqueness
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit mitochondrial function and the mTOR pathway under glucose starvation conditions makes it particularly valuable in cancer research.
Eigenschaften
CAS-Nummer |
765899-29-4 |
|---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(15-5-3-13-4-6-15)14-9-1-2-10-11(7-9)18-8-17-10/h1-2,7,13H,3-6,8H2,(H,14,16) |
InChI-Schlüssel |
QPAPFAPOBXBNDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


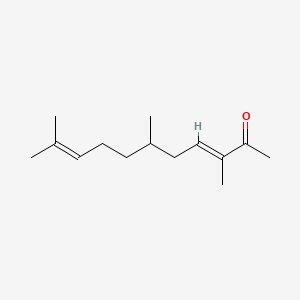

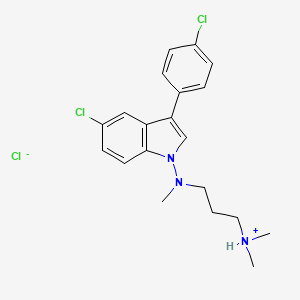
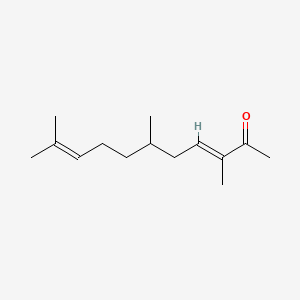
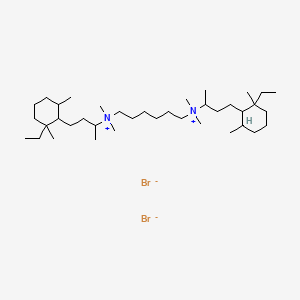
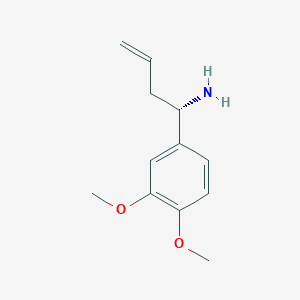
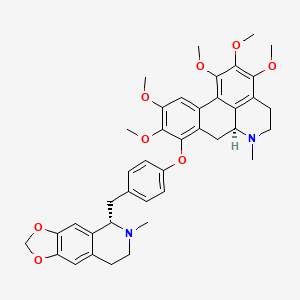
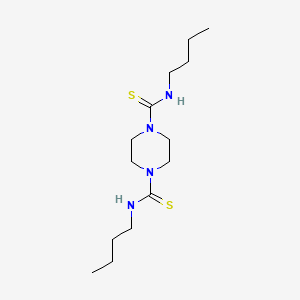
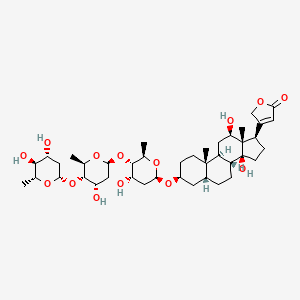
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
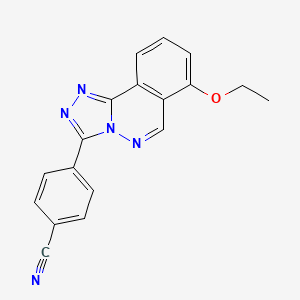
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
